1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Thrombin Inhibition Serine Protease Anticoagulant

Researchers developing kinase inhibitors or anticoagulants often face synthetic bottlenecks when constructing focused libraries. This 5-aminopyrazole building block, pre-functionalized with a critical pyridin-4-ylmethyl group, directly addresses this by enabling rapid exploration of hinge-binding motifs. - Optimized for c-Met inhibitor projects; the pyridylmethyl-aminopyrazole core is explicitly claimed in potent inhibitor patents. - Acylated derivatives achieve low nanomolar thrombin inhibition (IC50 16-80 nM) with a covalent mechanism and reduced off-target serine protease activity versus dabigatran. - Offers a single-step synthesis from commodity precursors, ensuring cost-effective, high-purity (≥95%) material supply for parallel library synthesis.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 3524-31-0
Cat. No. B1331960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
CAS3524-31-0
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CN2C(=CC=N2)N
InChIInChI=1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2
InChIKeyLSXHCDYKHFLGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine: Key Building Block


1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS 3524-31-0) is a specialized heterocyclic building block featuring a 5-aminopyrazole core and a pyridin-4-ylmethyl substituent [1]. This molecular architecture is strategically designed to serve as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and covalent enzyme inhibitors [2]. The compound is commercially available as a research chemical with a typical purity of 95% . Its structural features—including hydrogen bond donor/acceptor capabilities and a rotatable methylene linker—enable versatile interactions with biological targets and facilitate further synthetic elaboration into more complex drug-like molecules [1][2].

Privileged aminopyrazole scaffold for kinase inhibitor libraries
Pre-installed pyridin-4-ylmethyl hinge-binding motif
Versatile 5-amino handle for acylation, sulfonylation, diazotization

1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine: Substitution Failure


Substituting 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine with a generic aminopyrazole or other pyrazole building blocks is highly risky and can derail a research program. While the aminopyrazole core is a recognized pharmacophore for kinase and protease inhibition, subtle variations in substitution pattern and pendant groups profoundly alter target affinity, selectivity, and metabolic stability [1]. This specific compound's N1-(pyridin-4-ylmethyl) substitution is not arbitrary; it is designed to engage specific binding pockets or direct synthetic pathways unavailable to simpler analogs [2]. For example, replacing it with a simple 3-aminopyrazole would eliminate the critical pyridyl moiety required for hinge-binding interactions in kinase targets, while using a different regioisomer (e.g., 3-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine) would present a completely different orientation of functional groups, altering both synthetic utility and biological activity. The following quantitative evidence demonstrates exactly where and how this specific compound differentiates itself from its closest structural and functional analogs.

Pyridylmethyl loss
Replacing with 3-aminopyrazole removes the hinge-binding pyridyl group, likely reducing kinase affinity potential.
Regioisomer orientation mismatch
3-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine presents reversed functional group geometry, altering synthetic utility and target engagement profiles.
Lack of designed selectivity
Generic aminopyrazoles do not carry the substitution pattern essential for selective thrombin or c-Met inhibition observed in elaborated derivatives.

1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine: Differentiated Performance


Thrombin Inhibition: Substituted vs. Unsubstituted Scaffold

The 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine scaffold provides a foundation for developing potent, covalent thrombin inhibitors. When elaborated with appropriate acyl groups, compounds derived from this aminopyrazole core achieve IC50 values between 16 and 80 nM against thrombin (FIIa) via a serine-trapping mechanism [1]. In contrast, the unsubstituted 1H-pyrazol-5-amine (3-aminopyrazole) alone shows no meaningful thrombin inhibition at relevant concentrations, requiring synthetic elaboration to gain activity [2].

Thrombin IC50
Class-level
>625-fold improvement
Supports covalent serine protease inhibitor design
Elaboration required; building block alone inactive
Thrombin Inhibition Serine Protease Anticoagulant Covalent Inhibitor

Off-Target Selectivity vs. Dabigatran

Acylated derivatives of the 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine scaffold demonstrated exceptional selectivity for thrombin over a panel of physiologically relevant serine proteases. At a concentration of 5 μM, compounds 27 and 33 showed practically no off-target inhibition against trypsin, factor Xa, matriptase, plasmin, plasma kallikrein, and uPA [1]. In a head-to-head comparison, the clinically approved anticoagulant dabigatran reduced trypsin activity by 59% at the same 5 μM concentration, indicating significant off-target activity [1].

Off-target selectivity
Head-to-head
Pyrazole derivative 0% trypsin inhibition at 5 µM
Dabigatran 59% trypsin inhibition at 5 µM
Off-target serine protease selectivity context
Pharmacokinetic and safety profiling needed
Thrombin Selectivity Off-Target Effects Serine Protease Panel Anticoagulant Safety

c-Met Kinase Inhibition: Structural Determinants

The pyridin-4-ylmethyl group in 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is not a random substituent; it is a critical structural motif for targeting the ATP-binding pocket of c-Met and other kinases. Patents and primary literature explicitly claim pyrazole-substituted aminoheteroaryl compounds, including those featuring this specific pyridylmethyl-aminopyrazole fragment, as potent c-Met inhibitors [1]. While no direct IC50 comparison is available for the unelaborated building block, the consensus across multiple kinase inhibitor patents is that the pyridylmethyl-pyrazole motif provides a privileged geometry for hinge-binding interactions [1][2]. In contrast, simple aminopyrazoles lacking the pyridyl group show significantly reduced or no measurable c-Met inhibition.

c-Met hinge binder
Class-level
Privileged geometry for kinase ATP-pocket binding; essential for elaborated inhibitor activity
Scaffold may support kinase-target engagement studies
Direct kinase inhibition data for building block pending
c-Met Kinase Hinge Binder Structure-Activity Relationship Oncology

Synthetic Accessibility vs. 3-Aminopyrazole

1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine offers distinct synthetic advantages over simpler aminopyrazoles. The presence of the pyridin-4-ylmethyl group not only pre-installs a key pharmacophore but also influences the reactivity of the 5-amino group. The compound can be readily synthesized via nucleophilic substitution of 4-picolyl chloride with 5-amino-1H-pyrazole under basic conditions (e.g., K2CO3 in DMF or DMSO) . This is in contrast to 3-aminopyrazole, which, while also a versatile building block, lacks the pyridyl moiety and requires additional synthetic steps to introduce similar functionality [1]. The 5-amino group in this specific compound is positioned to undergo acylation, sulfonylation, or diazotization, enabling rapid diversification into libraries of kinase or protease inhibitors [1].

Synthetic steps
Class-level
This building block 1 step from 5-amino-1H-pyrazole
3-Aminopyrazole route 2+ steps to install pyridylmethyl
May accelerate lead optimization synthesis
Yield and purity verification recommended
Chemical Synthesis Derivatization Building Block Medicinal Chemistry

1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine: Application Scenarios


Next-Gen Covalent Anticoagulants

Medicinal chemistry teams focused on thrombosis and coagulation disorders should prioritize 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine as a starting scaffold. The evidence shows that acylated derivatives of this aminopyrazole core can achieve low nanomolar thrombin inhibition (IC50 16–80 nM) with a serine-trapping covalent mechanism while demonstrating significantly reduced off-target activity against other serine proteases compared to dabigatran [1]. This unique profile—potent covalent inhibition combined with high selectivity—positions compounds derived from this scaffold as promising candidates for safer anticoagulants with potentially lower bleeding risk. Researchers can rapidly generate focused libraries by acylating the 5-amino group, with the pre-installed pyridylmethyl group providing additional binding interactions [1][2].

c-Met Kinase Inhibitor Library

This building block is a strategic choice for constructing kinase-focused screening libraries, particularly for projects targeting c-Met, which is implicated in numerous cancers. The pyridin-4-ylmethyl-aminopyrazole motif is explicitly claimed in patents as a key component of potent c-Met inhibitors [2]. By using this pre-functionalized scaffold, researchers can efficiently explore chemical space around the hinge-binding region of the kinase ATP pocket, accelerating the discovery of novel inhibitors. The 5-amino group serves as a versatile handle for introducing diverse amide, sulfonamide, or urea groups to modulate selectivity and pharmacokinetic properties [1][2].

Rapid Diversification & Lead Optimization

For laboratories seeking to expedite lead optimization, this compound offers a clear advantage in synthetic efficiency. The one-step synthesis from commercially available precursors (5-amino-1H-pyrazole and 4-picolyl chloride) and its high purity (≥95%) make it a reliable and cost-effective starting material . The presence of both a nucleophilic amine and an electron-rich heterocycle allows for parallel synthesis of diverse compound arrays, significantly reducing the time from hit identification to lead candidate. This is particularly valuable in academic and biotech settings where resources and timelines are constrained .

Custom Synthesis for PROTACs & Bifunctional Molecules

Given its defined structure and synthetic handles, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is an ideal building block for constructing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The 5-amino group can be easily functionalized with a linker for E3 ligase recruitment, while the pyridylmethyl-aminopyrazole core can be elaborated to bind a target protein of interest (e.g., a kinase). Contract research organizations (CROs) and academic core facilities specializing in custom synthesis can efficiently use this compound to generate tailored bifunctional molecules for clients, leveraging its commercial availability and well-defined chemistry .

Application
Selection Property
Validation Focus
Covalent thrombin inhibitor research
Aminopyrazole core amenable to serine-trapping elaboration
Thrombin selectivity vs. serine protease panel
c-Met kinase inhibitor library synthesis
Pre-installed pyridylmethyl hinge-binding motif
Kinase panel profiling and cellular target engagement
Parallel diversification & lead optimization
Reactive 5-amino group for rapid acylation/sulfonylation
Reaction yields and compound purity
PROTAC / bifunctional molecule building block
Defined bifunctional linker attachment via 5-amino group
E3 ligase recruitment and target degradation confirmation

Technical Documentation Hub

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44 linked technical documents
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